3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound exhibits significant biological activity and has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized from commercially available precursors using established synthetic methodologies. Its structure and properties have been documented in various chemical literature and databases, providing insight into its potential applications and mechanisms of action.
This compound is classified under the category of triazolopyrimidines, which are known for their diverse pharmacological activities. The presence of both triazole and pyrimidine rings contributes to its unique chemical properties and biological interactions.
The synthesis of 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves a multi-step process:
The synthesis may utilize various reagents such as phosphorus oxychloride for cyclization and bases like sodium hydroxide or potassium carbonate to facilitate reactions. Optimization of reaction conditions (temperature, solvent) is crucial for maximizing yield and purity.
The molecular formula of 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is . The structure includes:
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CS4)N=N2)Cl
VNOHUJGKIZWUFX-UHFFFAOYSA-N
3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical transformations:
The choice of reagents and conditions significantly affects the reaction pathways and yields. For example:
The mechanism of action for 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific biological targets:
The compound exhibits characteristics typical of heterocyclic compounds:
Some relevant properties include:
The compound has several potential applications in scientific research:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8